Gardenoside
CAS No.:
Cat. No.: VC13422804
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24O11 |
---|---|
Molecular Weight | 404.4 g/mol |
IUPAC Name | methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
Standard InChI | InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17-/m1/s1 |
Standard InChI Key | XJMPAUZQVRGFRE-AYDWLWLASA-N |
Isomeric SMILES | COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Structure and Properties
Gardenoside’s molecular architecture underpins its pharmacological activity. The compound’s physicochemical properties, detailed in Table 1, influence its solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of Gardenoside
Property | Value |
---|---|
CAS Number | 24512-62-7 |
Molecular Formula | |
Molecular Weight | 404.37 g/mol |
Melting Point | 118–120°C |
Solubility | DMSO (Slight), Methanol (Slight) |
pKa | 12.28 ± 0.60 |
Stability | Hygroscopic, requires -20°C storage |
Gardenoside’s glycosidic bond renders it susceptible to enzymatic hydrolysis in the gastrointestinal tract, yielding genipin as a primary metabolite . This conversion is critical for both its therapeutic effects and potential toxicity .
Pharmacological Effects
Anti-inflammatory and Analgesic Effects
Gardenoside exhibits potent anti-inflammatory activity by suppressing NF-κB signaling and reducing pro-inflammatory cytokines such as COX-2, iNOS, and IL-6 . In rat models of osteoarthritis, intra-articular administration of 10 µM gardenoside mitigated cartilage degradation by downregulating MMP-3 and MMP-13 while upregulating collagen-II synthesis . Its analgesic properties are linked to modulation of P2X3 and P2X7 receptors, which attenuate chronic pain signals in neuropathic models .
Hepatoprotective Effects
While gardenoside demonstrates hepatoprotective potential by enhancing free radical scavenging and bile secretion, its metabolite genipin is implicated in dose-dependent hepatotoxicity . Studies in Sprague-Dawley rats revealed that 300 mg/kg gardenoside elevated liver enzymes (ALT, AST) and disrupted bile acid homeostasis via FXR and BSEP downregulation . This duality underscores the need for precise dosing in therapeutic applications.
Neuroprotective and Antidepressant-like Effects
Gardenoside’s activation of GLP-1 receptors promotes neurite outgrowth and reduces amyloid-β plaques in Alzheimer’s models . In depressive rats, it normalizes HPA axis dysfunction, reducing serum cortisol and corticotropin-releasing hormone levels comparably to fluoxetine . These effects are mediated through AMPK phosphorylation, which enhances glucose uptake and ATP production in neuronal cells .
Antioxidant and Anti-diabetic Effects
By upregulating HO-1 expression, gardenoside mitigates oxidative stress in pancreatic β-cells, improving insulin secretion and glycemic control . In hyperglycemic models, it restored AMPK activity, enhancing glucose uptake and ATP synthesis at low concentrations (5 mM) while exhibiting inhibitory effects at higher doses (25 mM) .
Mechanisms of Action
Gardenoside’s multifaceted effects arise from its modulation of key signaling pathways:
-
NF-κB Inhibition: Suppresses inflammatory cytokine release by blocking IκBα degradation .
-
AMPK Activation: Enhances glucose metabolism and mitochondrial biogenesis in insulin-resistant cells .
-
RhoA/p38MAPK Pathway: Stabilizes fibroblast-like synoviocyte permeability, reducing edema in rheumatoid arthritis .
Pharmacokinetics and Metabolism
Gardenoside undergoes rapid hydrolysis to genipin in the liver, with a plasma half-life of 2.3 hours in rats . Its bioavailability is limited by poor intestinal absorption (<15%), necessitating advanced delivery systems for clinical use . Metabolites are excreted renally, with genipin conjugates accounting for 60% of urinary output .
Analytical Methods for Quantification
Quantitative analysis of gardenoside employs HPLC-MS and UHPLC-Q-Exactive MS techniques. A validated HPLC method using a C8 column (100 mm × 2.1 mm) achieved linearity (0.1–100 mg/mL, ) with 99.6% recovery in herbal extracts . Parallel reaction monitoring (PRM) enhances sensitivity for detecting trace metabolites in plasma .
Clinical Applications and Current Research
Gardenoside is under investigation for osteoarthritis, diabetes, and neurodegenerative disorders. Phase I trials highlight its safety at doses ≤100 mg/day, though long-term hepatotoxicity remains a concern . Combinatorial therapies with silymarin or N-acetylcysteine are being explored to enhance its therapeutic window .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume